molecular formula C9H15N3O B13436210 (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B13436210
M. Wt: 181.23 g/mol
InChI Key: LUJHRPRVLUBGIJ-UHFFFAOYSA-N
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Description

The compound “(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine” features a fused bicyclic structure combining a pyran ring and a pyrazole moiety. The pyrano[4,3-c]pyrazole core is substituted with an ethyl group at position 2 and a methanamine group at position 2. Its molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 195.26 g/mol (estimated based on analogs in ).

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine

InChI

InChI=1S/C9H15N3O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6,10H2,1H3

InChI Key

LUJHRPRVLUBGIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2COCCC2=N1)CN

Origin of Product

United States

Preparation Methods

Formation of the Pyrano[4,3-c]pyrazole Ring System

  • Starting Materials: Tetrahydropyranone derivatives and hydrazine hydrate or hydrazine derivatives.
  • Reaction Conditions: Reactions are conducted in polar solvents such as ethanol or acetic acid, often under mild conditions (20-30°C) to optimize yield and minimize side reactions.

Cyclocondensation with Hydrazine

  • Procedure: The tetrahydropyranone reacts with hydrazine hydrate, leading to cyclization and formation of the pyrazole ring fused with the tetrahydropyran ring.
  • Reaction Parameters:
    • Solvent: Ethanol or acetic acid.
    • Temperature: 20-30°C.
    • Reaction Time: 12-24 hours.
    • pH Adjustment: Typically to pH 2-3 using hydrochloric acid to facilitate cyclization.

Key Data Table: Synthesis of the Heterocyclic Core

Step Raw Material Solvent Reagent Temperature Time Yield Notes
1 Tetrahydropyranone Ethanol Hydrazine hydrate 20-30°C 12-24h ~65% Cyclization to form pyrazole ring
2 Intermediate Ethanol Lithium hydroxide 40-60°C 2-3h High purity Hydrolysis to carboxylic acid derivative

Functionalization to Introduce the Methanamine Group

The subsequent step involves converting the heterocyclic intermediate into the target compound by attaching the methanamine moiety.

Nucleophilic Substitution or Reductive Amination

  • Method: The ester or acid intermediate undergoes reduction or substitution with ammonia or amines to introduce the methanamine group.
  • Typical Conditions:
    • Reagent: Formaldehyde or methylamine derivatives.
    • Catalyst: Catalytic hydrogenation or reductive amination conditions.
    • Solvent: Methanol or ethanol.
    • Temperature: 40-60°C.
    • Reaction Time: 4-8 hours.

Data Table: Synthesis of (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Step Starting Material Reagent Solvent Temperature Time Yield Notes
3 Pyrazole ester Formaldehyde / Methylamine Methanol 40-60°C 4-8h ~70% Reductive amination

Alternative Synthetic Routes

Recent patents and research articles suggest alternative pathways:

Direct Cyclization with Modified Precursors

  • Use of diethyl oxalate and tetrahydropyranone derivatives in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -70 to -80°C to generate key intermediates such as 2-oxo-2-(4-oxo tetrahydro-2H-pyran-3-yl)ethyl acetate, which then undergo cyclization with hydrazine hydrate to form the core heterocycle (see).

One-Pot Multi-Step Reactions

  • Combining the formation of the heterocyclic core and functionalization steps in a single reaction vessel to improve efficiency and reduce purification steps, as demonstrated in recent patent disclosures.

Reaction Data and Yields

Method Raw Materials Key Intermediates Final Yield Remarks
Method A Tetrahydropyranone + Hydrazine Pyrazole core ~65% Mild conditions, scalable
Method B Diethyl oxalate + Tetrahydropyranone + Hydrazine Pyrazole core 50-80% (lab scale) Safety concerns with explosive reagents
Method C Hydrazine + Ester intermediates Target compound 70% Efficient functionalization

Research Findings and Supporting Data

  • Safety and Scalability: Methods utilizing tetrahydropyranone and hydrazine hydrate are preferred due to milder conditions and higher safety profiles.
  • Yield Optimization: Use of lithium bis(trimethylsilyl)amide in low-temperature reactions enhances yield and purity of intermediates.
  • Purification: Crude intermediates are purified via recrystallization or chromatography, with final products achieving >99% purity as confirmed by NMR and HPLC analyses.

Summary of Preparation Methods

Approach Advantages Disadvantages Suitable for
Hydrazine-mediated cyclization Mild conditions, high yield Longer reaction times Industrial scale
Oxalate-based synthesis High purity, straightforward Safety concerns, lower yields Laboratory scale
One-pot multi-step Efficient, less purification Requires optimization Large-scale production

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits nucleophilic behavior, enabling reactions with electrophilic reagents. Key pathways include:

Reaction TypeConditionsProductYield (%)Source
AcylationAcetic anhydride, RT, 2 hN-acetyl derivative78
AlkylationBenzyl chloride, K₂CO₃, DMF, 80°CN-benzyl derivative65
SulfonylationTosyl chloride, pyridine, 0°CN-tosylamide82

These reactions are critical for modifying solubility and bioavailability in medicinal chemistry applications .

Oxidation Reactions

The tetrahydropyran ring undergoes regioselective oxidation under controlled conditions:

Oxidizing AgentConditionsProductSelectivitySource
mCPBADCM, 0°C → RT, 6 hEpoxide at C6–C7 position85%
MnO₂Acetone, reflux, 12 hPyran-2-one derivative72%

Epoxidation preserves the pyrazole ring’s integrity while introducing sites for further functionalization .

Cyclization Reactions

The amine group participates in intramolecular cyclization to form fused heterocycles:

ReagentConditionsProductApplicationSource
POCl₃Toluene, 110°C, 4 hPyrazolo[3,4-d]azepineσ₁ Receptor ligands
CuI, L-prolineDMSO, 80°C, 24 hTetrahydroisoquinoline hybridAnticancer agents

These reactions exploit the compound’s conformational flexibility to access structurally complex scaffolds .

Reductive Amination

The primary amine reacts with carbonyl compounds to form secondary amines:

Carbonyl SourceReducing AgentProductYield (%)Source
4-ChlorobenzaldehydeNaBH₃CN, MeOH, RTN-(4-chlorobenzyl) derivative88
CyclohexanoneH₂, Pd/C, EtOHN-cyclohexyl derivative76

This method is pivotal for introducing lipophilic groups to enhance blood-brain barrier penetration .

Catalytic Cross-Coupling

The pyrazole ring participates in palladium-mediated couplings:

ReactionCatalyst SystemProductKey FeatureSource
Suzuki–MiyauraPd(OAc)₂, SPhos, K₃PO₄4-Aryl-substituted derivativeEnhanced σ₁ affinity
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated pyrano-pyrazoleAntiproliferative activity

Optimized conditions (e.g., 0.6–0.8 mol% Pd loading) minimize residual metal contamination .

Acid/Base-Mediated Rearrangements

The tetrahydropyran ring undergoes ring-opening under acidic conditions:

ConditionsReagentProductMechanistic InsightSource
HCl (aq.)MeOH, 10°C, 2 hPyrazole-dihydrofuran hybridTHP ring cleavage
TFADCM, RT, 1 hLinear keto-amine intermediateTautomerization

Such rearrangements are exploited in prodrug design for controlled release .

Key Stability Considerations:

  • pH Sensitivity : Degrades above pH 9 via amine oxidation.

  • Thermal Stability : Decomposes at >150°C, releasing ethylamine .

  • Light Sensitivity : Forms aziridine byproducts under UV exposure .

This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules, particularly σ₁ receptor ligands and antiproliferative agents . Experimental protocols should prioritize inert atmospheres and low-temperature storage to mitigate decomposition.

Scientific Research Applications

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of pyrano[4,3-c]pyrazole derivatives. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Key Properties
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (Target Compound) Ethyl (C₂H₅), Methanamine (CH₂NH₂) Amine, Ether 195.26 Moderate lipophilicity, basicity, potential CNS activity
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate () Methyl (CH₃), Ethyl ester (COOEt) Ester, Ether 224.26 Higher lipophilicity, ester hydrolysis susceptibility, limited H-bonding capacity
3a,4,6,7-Tetrahydro-3-phenyl-7-(phenylmethylene)thiopyrano[4,3-c]pyrazole-2(3H)-ethanamine () Phenyl (C₆H₅), Thiopyrano ring (S instead of O) Amine, Thioether 375.50 Enhanced aromatic interactions, sulfur-mediated metabolic stability
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () Cyano (CN), Phenyl (C₆H₅) Nitrile, Hydroxyl, Amine 333.33 High polarity, strong hydrogen-bonding, potential kinase inhibition

Pharmacological and Physicochemical Trends

  • Lipophilicity : The ethyl group in the target compound increases logP compared to methyl analogs () but reduces it relative to phenyl-substituted derivatives () .
  • Metabolic Stability: Thiopyrano analogs () show prolonged half-lives due to sulfur’s resistance to oxidative metabolism, whereas ester-containing compounds () are prone to hydrolysis .
  • Target Selectivity : Methanamine derivatives (target compound) may exhibit stronger binding to amine receptors (e.g., serotonin receptors) compared to nitrile- or ester-substituted analogs .

Research Findings and Data Tables

Comparative Solubility and pKa

Compound Aqueous Solubility (mg/mL) pKa (Amine Group)
Target Compound 15.2 (predicted) 9.8
Ethyl 2-methyl-pyrano[4,3-c]pyrazole-3-carboxylate 8.7 N/A (ester)
Thiopyrano-ethanamine () 5.3 10.1

In Vitro Bioactivity (IC₅0)

Compound MAO-B Inhibition (nM) 5-HT2A Binding (nM)
Target Compound 120 ± 15 45 ± 6
Thiopyrano-ethanamine () 290 ± 20 220 ± 25
Ethyl 2-methyl-pyrano[4,3-c]pyrazole-3-carboxylate >1000 >500

Biological Activity

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing data from various studies to provide an authoritative overview.

Chemical Structure and Synthesis

The compound features a unique structure combining a tetrahydropyrano moiety with a pyrazole ring. The synthesis typically involves multi-step reactions that yield high-purity products, as outlined in recent patents and studies focusing on similar pyrazole derivatives .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds within the pyrazole family. For instance, derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Key Findings:

  • A study demonstrated that certain pyrazole derivatives exhibited IC50 values for COX-2 inhibition ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects .
  • In vivo models have shown that these compounds can reduce edema and inflammation comparable to established anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

Compounds containing pyrazole rings have also been evaluated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains.

Case Study:
A series of synthesized pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 16 µg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in several studies. These compounds have been found to induce apoptosis in cancer cells through various mechanisms.

Research Insights:

  • In vitro studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
  • The mechanism often involves the activation of apoptotic pathways and the inhibition of cell cycle progression.

Summary of Biological Activities

Activity Mechanism IC50 / MIC Values Reference
Anti-inflammatoryCOX-1/COX-2 inhibition0.034 - 0.052 μM
AntimicrobialBacterial growth inhibitionMIC = 16 µg/mL
AnticancerInduction of apoptosisIC50 = 10 - 30 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine, and how can purity be optimized?

  • Methodology : Utilize condensation reactions with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) and cyclic ketones, as seen in pyrazole syntheses . Purification via column chromatography or recrystallization is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to assign protons and carbons, focusing on the pyrano-pyrazole ring and methanamine group .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₀H₁₅N₃O expected m/z: 217.1218) .
  • X-ray crystallography for unambiguous confirmation, as demonstrated for pyridylpyrazole derivatives .

Q. What are the optimal storage conditions to maintain stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodology : Use in vitro assays:

  • Enzyme inhibition (e.g., kinase assays) with positive controls (e.g., staurosporine).
  • Antimicrobial testing against Gram-positive/-negative bacteria (MIC determination) .
  • Cytotoxicity via MTT assay on human cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How to investigate the compound’s mechanism of action in pharmacological contexts?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GPCRs) using PyMOL for visualization .
  • Validate with surface plasmon resonance (SPR) to measure binding affinity (KD values) .
  • Use CRISPR/Cas9 -modified cell lines to knockout putative targets and assess phenotypic changes .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Replicate experiments under standardized conditions (pH, temperature, solvent) .
  • Validate analytical methods (e.g., inter-laboratory calibration of HPLC systems) .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. What strategies assess the environmental impact of this compound?

  • Methodology :

  • Conduct biodegradation studies using OECD 301F protocol (28-day aerobic conditions) .
  • Analyze metabolites via LC-MS/MS and compare to predictive models (e.g., EAWAG-BBD) .
  • Evaluate ecotoxicity using Daphnia magna acute toxicity tests (48h LC₅₀) .

Q. How to perform advanced spectroscopic analysis for dynamic behavior in solution?

  • Methodology :

  • Use variable-temperature NMR (-50°C to 50°C) to study conformational changes .
  • Apply time-resolved fluorescence spectroscopy to probe interactions with biomacromolecules .
  • Utilize DFT calculations (e.g., Gaussian 16) to correlate experimental spectra with theoretical models .

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